molecular formula C23H22ClN3O4S B2397521 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 899941-04-9

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2397521
CAS No.: 899941-04-9
M. Wt: 471.96
InChI Key: LSKIJBNAWDAJNV-UHFFFAOYSA-N
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Description

This compound features a benzofuropyrimidine core fused with a pyrimidine ring and a substituted acetamide side chain. The sulfanyl bridge (-S-) between the core and acetamide group contributes to conformational flexibility and hydrogen-bonding capabilities. While direct crystallographic data for this compound is absent in the evidence, its structural validation would employ tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) .

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-3-4-11-27-22(29)21-20(15-7-5-6-8-17(15)31-21)26-23(27)32-13-19(28)25-14-9-10-18(30-2)16(24)12-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKIJBNAWDAJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-butyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide (CAS Number: 899941-34-5) is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C24_{24}H25_{25}N3_{3}O4_{4}S
  • Molecular Weight : 451.5 g/mol
  • Structural Features : The compound features a benzofuro-pyrimidine moiety and a chloro-methoxyphenyl group, with a sulfanyl group contributing to its reactivity.

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, reducing oxidative stress.
  • Cholinesterase Inhibition : Related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Cholinesterase Inhibition

A study evaluated the cholinesterase inhibitory activity of various benzofuran derivatives, revealing that compounds with structural similarities to our target compound exhibited IC50_{50} values ranging from 9.10 μM to 34.2 μM against AChE and BChE . The presence of halogenated phenyl groups significantly influenced the inhibitory potency.

Antioxidant Potential

Research on related benzofuran compounds indicated notable antioxidant activity, which was assessed using various in vitro assays. These compounds were effective in reducing reactive oxygen species (ROS), highlighting their potential therapeutic applications .

Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of structurally related compounds, demonstrating significant inhibition of COX-2 and lipoxygenase (LOX) pathways, which are critical in inflammatory responses .

Comparative Analysis of Related Compounds

Compound NameIC50_{50} AChE (μM)IC50_{50} BChE (μM)Antioxidant ActivityAnti-inflammatory Activity
Compound A15.29.2ModerateSignificant
Compound B19.213.2HighModerate
Target CompoundTBDTBDTBDTBD

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure R₁ (Core Substituent) R₂ (Acetamide Substituent) Molecular Weight* LogP*
Target Compound Benzofuro[3,2-d]pyrimidine 3-butyl 3-chloro-4-methoxyphenyl ~485.9 g/mol ~3.8
2-{[3-(3-Methylbutyl)-4-oxobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Benzofuro[3,2-d]pyrimidine 3-isopentyl 3-(trifluoromethyl)phenyl ~505.0 g/mol ~4.2
N-(3-Fluoro-4-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide Tetrahydrobenzothienopyrimidine N/A (saturated ring) 3-fluoro-4-methylphenyl ~427.5 g/mol ~3.1
4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide Azetidinone-pyrimidine hybrid 5-nitro-furan Pyrimidin-2-yl ~492.9 g/mol ~1.5

*Estimated using ChemDraw/BioByte tools; exact values require experimental validation.

Key Observations:

The azetidinone-pyrimidine hybrid () prioritizes steric bulk and polar nitro groups, reducing LogP significantly.

Substituent Effects: 3-Butyl vs. 3-Isopentyl: The branched isopentyl group in increases lipophilicity (LogP ~4.2 vs. ~3.8) but may reduce target specificity due to steric hindrance. 3-Chloro-4-methoxyphenyl vs. 3-Trifluoromethylphenyl: The trifluoromethyl group () enhances electronegativity and metabolic resistance, while the chloro-methoxy combination (target compound) balances hydrophobicity and hydrogen-bond acceptor/donor capacity.

Pharmacological Implications

  • Electron-Withdrawing Groups : The 3-chloro and 4-methoxy substituents in the target compound may enhance binding to kinases or GPCRs by mimicking ATP’s adenine moiety, a hypothesis supported by similar motifs in .
  • Sulfanyl Bridge vs. Direct Linkage : Compared to N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide (), the benzofuropyrimidine core provides greater planarity for intercalation with DNA or enzyme active sites.

Structural Validation and Challenges

  • Crystallographic Refinement : Tools like SHELXL ensure precise bond-length/angle measurements, critical for comparing steric effects of substituents (e.g., butyl vs. isopentyl) .
  • Hydrogen-Bonding Networks : The methoxy group in the target compound may form C–H···O interactions, as analyzed via graph set theory (see for methodology).

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